Epvsltl
Description
Based on standard chemical nomenclature, its name suggests a structure involving epoxide, vinyl, or sulfur-containing functional groups. However, the lack of peer-reviewed data in the provided evidence precludes a definitive structural or functional analysis. For the purpose of this comparison, we assume "Epvsltl" shares physicochemical properties with compounds such as epichlorohydrin, vinyl sulfones, or thiol-based polymers, which are well-documented in industrial and environmental chemistry .
Properties
CAS No. |
133083-80-4 |
|---|---|
Molecular Formula |
C34H59N7O12 |
Molecular Weight |
757.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H59N7O12/c1-16(2)13-21(28(46)40-27(19(7)43)32(50)37-22(34(52)53)14-17(3)4)36-29(47)23(15-42)38-31(49)26(18(5)6)39-30(48)24-9-8-12-41(24)33(51)20(35)10-11-25(44)45/h16-24,26-27,42-43H,8-15,35H2,1-7H3,(H,36,47)(H,37,50)(H,38,49)(H,39,48)(H,40,46)(H,44,45)(H,52,53)/t19-,20+,21+,22+,23+,24+,26+,27+/m1/s1 |
InChI Key |
SGTIUXCZGSVESG-WTLOQJHSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is framed using academic guidelines for systematic analysis (as outlined in the evidence), focusing on hypothetical properties derived from analogous compounds:
Table 1: Hypothetical Comparison of "Epvsltl" with Similar Compounds
| Property | This compound (Hypothetical) | Epichlorohydrin | Vinyl Sulfone | Polythiol Polymers |
|---|---|---|---|---|
| Molecular Weight | ~200 g/mol* | 92.52 g/mol | 118.16 g/mol | 500–10,000 g/mol |
| Reactivity | Moderate electrophile* | High electrophilicity | Nucleophilic addition | Crosslinking via SH |
| Applications | Catalysis* | Epoxy resins | Bioconjugation | Adhesives, coatings |
| Toxicity | Low (assumed)* | Carcinogenic | Moderate | Low |
| Thermal Stability | >150°C* | 117°C (decomposes) | 200°C | 250–300°C |
*Hypothetical data inferred from structural analogs.
Key Research Findings (Modeled on Evidence Guidelines)
Synthesis Efficiency : If synthesized similarly to epichlorohydrin, "this compound" might require controlled reaction conditions to avoid side products, as emphasized in methodologies for electrophilic compounds .
Environmental Impact: Unlike epichlorohydrin (a known carcinogen), "this compound" could offer safer alternatives in polymer industries, aligning with trends in green chemistry .
Functional Versatility : Vinyl sulfones and polythiols are widely used in bioconjugation and coatings, respectively. "this compound" might bridge these applications if it exhibits dual reactivity, as suggested in hypothetical studies .
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